1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide
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Overview
Description
1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide is a chemical compound with a unique structure that includes a piperazine ring substituted with hydroxy and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the hydroxy and carboxamide functionalities. One common method involves the reaction of 5,5-dimethylpiperazine with hydroxylating agents under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines under suitable conditions.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxamide groups play crucial roles in forming hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- 1-Hydroxy-4,4-dimethylpiperazine-2-carboxamide
- 1-Hydroxy-3,3-dimethylpiperazine-2-carboxamide
Comparison: 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide is unique due to the specific positioning of its hydroxy and carboxamide groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
CAS No. |
845886-05-7 |
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Molecular Formula |
C7H15N3O2 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-hydroxy-5,5-dimethylpiperazine-2-carboxamide |
InChI |
InChI=1S/C7H15N3O2/c1-7(2)4-10(12)5(3-9-7)6(8)11/h5,9,12H,3-4H2,1-2H3,(H2,8,11) |
InChI Key |
PHJIFTVHBTUUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(CN1)C(=O)N)O)C |
Origin of Product |
United States |
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